molecular formula C11H11N3O B13118471 3-Ethoxy-6-(pyridin-2-yl)pyridazine

3-Ethoxy-6-(pyridin-2-yl)pyridazine

Cat. No.: B13118471
M. Wt: 201.22 g/mol
InChI Key: RONWOBDOLFCPHZ-UHFFFAOYSA-N
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Description

3-Ethoxy-6-(pyridin-2-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with an ethoxy group at the 3-position and a pyridin-2-yl group at the 6-position. The ethoxy substituent enhances lipophilicity and may influence electronic properties, while the pyridin-2-yl group contributes to π-π stacking interactions and metal coordination capabilities .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-ethoxy-6-pyridin-2-ylpyridazine

InChI

InChI=1S/C11H11N3O/c1-2-15-11-7-6-10(13-14-11)9-5-3-4-8-12-9/h3-8H,2H2,1H3

InChI Key

RONWOBDOLFCPHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6-(pyridin-2-yl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethoxy-2-hydrazinopyridine with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxy-6-(pyridin-2-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

The substituent at the 3-position of pyridazine significantly impacts electronic distribution and reactivity. Key analogs and their properties include:

Compound Substituents Key Properties References
3-Ethoxy-6-(pyridin-2-yl)pyridazine 3-OEt, 6-pyridin-2-yl Enhanced lipophilicity; potential for metal coordination via pyridyl N-atom
3-Bromo-6-(pyridin-2-yl)pyridazine 3-Br, 6-pyridin-2-yl Bromine enables nucleophilic substitution; used in cross-coupling reactions
3-(Prop-2-yn-1-ylthio)-6-(pyridin-2-yl)pyridazine 3-S-C≡CH, 6-pyridin-2-yl Thioether and alkyne groups enhance reactivity in click chemistry and enzyme inhibition
4-(1-Hydroxyethyl)-3,6-di(pyridin-2-yl)pyridazine 3,6-di-pyridin-2-yl, 4-CH(OH)CH3 Stabilizes europium(III) complexes for luminescent materials; di-pyridyl groups improve ligand strength
FM1 (3,6-di(pyridin-2-yl)pyridazine derivatives) Variable substituents at 4-position Demonstrated corrosion inhibition via adsorption on mild steel surfaces in HCl

Key Observations :

  • Ethoxy vs. Bromine : The ethoxy group improves solubility in organic solvents compared to bromine, which is more electronegative and reactive in substitution reactions .
  • Thioether vs. Ethoxy : The propynylthio group in introduces dual functionality (alkyne and sulfur), enabling applications in acetylcholinesterase inhibition, whereas ethoxy may favor metabolic stability in drug design.
  • Di-pyridyl vs. Mono-pyridyl: Di-pyridyl derivatives (e.g., 3,6-di(pyridin-2-yl)pyridazine) exhibit stronger metal coordination, as seen in europium(III) complexes for luminescent materials .

Computational and Theoretical Insights

For 3-ethoxy-6-(pyridin-2-yl)pyridazine:

  • The ethoxy group may reduce electron density at the pyridazine N-atoms compared to electron-withdrawing substituents (e.g., Br), affecting reactivity in electrophilic substitutions.
  • Pyridin-2-yl groups create regions of high electron density, favoring interactions with biological targets or metal ions .

Biological Activity

3-Ethoxy-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Ethoxy-6-(pyridin-2-yl)pyridazine features a pyridazine ring substituted at the 3-position with an ethoxy group and at the 6-position with a pyridin-2-yl group. This unique structure contributes to its physicochemical properties, enhancing its solubility and bioavailability compared to other similar compounds .

Research indicates that 3-Ethoxy-6-(pyridin-2-yl)pyridazine exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction. This mechanism is crucial for its potential therapeutic effects against diseases such as cancer and infections.
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .

Anticancer Properties

3-Ethoxy-6-(pyridin-2-yl)pyridazine has been investigated for its anticancer potential. Its ability to modulate enzyme activity is particularly relevant in cancer therapy, where it may disrupt pathways essential for tumor growth and survival. For instance, it has shown promise in inhibiting cell proliferation in various cancer cell lines.

Antimicrobial Activity

The compound has demonstrated effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. In vitro studies have reported significant inhibitory concentrations against pathogens, suggesting a mechanism that could be further explored for clinical applications .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of 3-Ethoxy-6-(pyridin-2-yl)pyridazine:

  • In Vitro Studies : In a study assessing its anticancer effects on HeLa cells, the compound showed significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism involved apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing : Another study reported that 3-Ethoxy-6-(pyridin-2-yl)pyridazine exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL against various bacterial strains, outperforming several conventional antibiotics .

Comparative Analysis with Related Compounds

The biological activity of 3-Ethoxy-6-(pyridin-2-yl)pyridazine can be compared with other pyridazine derivatives:

Compound NameBiological ActivityMIC (µg/mL)Mechanism of Action
3-Ethoxy-6-(pyridin-2-yl)pyridazineAnticancer, Antimicrobial5 - 50Enzyme inhibition
LevosimendanCardiotonicN/APDE inhibition
ZardaverinePDE inhibitorIC50 = 0.58Selective inhibition

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